molecular formula C13H9BrClFO B7977395 4-Bromo-3'-chloro-4'-fluorobenzhydrol

4-Bromo-3'-chloro-4'-fluorobenzhydrol

Cat. No.: B7977395
M. Wt: 315.56 g/mol
InChI Key: XNQQNRRVDRRQRC-UHFFFAOYSA-N
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Description

4-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative characterized by a central hydroxyl-bearing carbon bridging two aromatic rings. The structural formula includes:

  • Bromine at the para-position of one benzene ring.
  • Chlorine and fluorine at the meta- and para-positions, respectively, of the second benzene ring.

This compound’s unique halogenation pattern influences its electronic properties, steric profile, and reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQQNRRVDRRQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the halogenation of benzhydrol derivatives. One common method is the bromination of 3’-chloro-4’-fluorobenzhydrol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-chloro-4’-fluorobenzhydrol may involve a multi-step process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-Bromo-3’-chloro-4’-fluorobenzophenone, while reduction can produce 4-Bromo-3’-chloro-4’-fluorotoluene .

Scientific Research Applications

4-Bromo-3’-chloro-4’-fluorobenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The specific pathways involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features of 4-bromo-3'-chloro-4'-fluorobenzhydrol with analogous halogenated benzhydrol derivatives:

Compound Name Substituents (Positions) Halogen Types Molecular Weight (g/mol) Key Electronic Effects
This compound Br (4), Cl (3'), F (4') Br (σ-withdrawing), Cl (σ-withdrawing), F (σ-withdrawing, π-donating) ~315.5* Strong deactivation; meta/para-directing
3-Chloro-4-fluoro-3'-methylbenzhydrol Cl (3), F (4), CH₃ (3') Cl, F, CH₃ (electron-donating) ~264.7 Moderate deactivation; steric hindrance from CH₃
4-Fluoro-4'-methylbenzhydrol F (4), CH₃ (4') F, CH₃ ~230.3 Reduced deactivation; increased lipophilicity
3,4-Dichloro-3'-fluorobenzhydrol Cl (3,4), F (3') Cl (×2), F ~299.5 High electron withdrawal; ortho/meta-directing

*Calculated based on atomic masses.

Key Observations :

  • Halogen Effects : Bromine and chlorine are strong σ-withdrawing groups, reducing electron density on the aromatic rings. Fluorine, while σ-withdrawing, exhibits π-donating behavior, creating nuanced electronic effects .
  • Steric Considerations : The absence of bulky groups (e.g., tert-butyl) in the target compound reduces steric hindrance compared to derivatives like 4-tert-butyl-3'-chlorobenzhydrol .
  • Reactivity : The target’s halogen arrangement favors cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s susceptibility to palladium-catalyzed substitution .

Physical and Chemical Properties

While direct data on the target compound’s melting point or solubility is unavailable, trends can be inferred from similar compounds:

  • Melting Points : Bromine’s high atomic mass increases molecular packing efficiency, likely raising the melting point compared to fluorine/methyl-substituted analogs (e.g., 4-fluoro-4'-methylbenzhydrol) .
  • Solubility : The polar hydroxyl group enhances water solubility, but halogenation (particularly bromine) reduces it compared to less halogenated derivatives .

Biological Activity

4-Bromo-3'-chloro-4'-fluorobenzhydrol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique halogen substitutions, may interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.

  • Molecular Formula : C14H12BrClF
  • Molecular Weight : 307.6 g/mol
  • Structure : The compound contains a benzhydrol structure with bromine, chlorine, and fluorine substituents on the aromatic rings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of halogen atoms can enhance the compound's lipophilicity and influence its binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can function as a ligand that modulates receptor activity, potentially influencing signaling pathways.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The halogen substitutions are believed to contribute to its effectiveness by disrupting microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that the compound can induce apoptosis in certain tumor cells, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (cervical)10
MCF-7 (breast)15
A549 (lung)20

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results demonstrated significant inhibition, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment : Research conducted at a leading cancer research institute investigated the cytotoxic effects of this compound on breast cancer cells. The findings indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways.

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